6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide (CAS 400078-67-3) is a synthetic small-molecule nicotinamide derivative featuring a pyrazole ring at the 6-position and a para-trifluoromethoxyphenyl substituent on the amide nitrogen. With a molecular weight of 348.28 g/mol, an XLogP3 of 3.2, and 1 hydrogen bond donor against 7 acceptors, it occupies a moderately lipophilic chemical space typical of fragment-to-lead campaigns targeting intracellular binding pockets.

Molecular Formula C16H11F3N4O2
Molecular Weight 348.28g/mol
CAS No. 400078-67-3
Cat. No. B504158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide
CAS400078-67-3
Molecular FormulaC16H11F3N4O2
Molecular Weight348.28g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H11F3N4O2/c17-16(18,19)25-13-5-3-12(4-6-13)22-15(24)11-2-7-14(20-10-11)23-9-1-8-21-23/h1-10H,(H,22,24)
InChIKeyHKCJOXCHHKTQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide (CAS 400078-67-3): Procurement-Ready Chemical Profile for Research Sourcing


6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide (CAS 400078-67-3) is a synthetic small-molecule nicotinamide derivative featuring a pyrazole ring at the 6-position and a para-trifluoromethoxyphenyl substituent on the amide nitrogen [1]. With a molecular weight of 348.28 g/mol, an XLogP3 of 3.2, and 1 hydrogen bond donor against 7 acceptors, it occupies a moderately lipophilic chemical space typical of fragment-to-lead campaigns targeting intracellular binding pockets [1]. The compound is cataloged as PubChem CID 4302486 and is commercially available from multiple research chemical suppliers for biochemical and cellular profiling studies [1].

Why Generic Substitution Fails for 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide: Structural Determinants of Target Engagement


In-class nicotinamide analogs cannot be treated as freely interchangeable procurement items due to the pronounced influence of the pyrazole N1-substitution pattern and the para-trifluoromethoxy group on molecular recognition. Published structure-activity relationship (SAR) studies on pyrazole-nicotinamide succinate dehydrogenase inhibitors demonstrate that even minor modifications to the pyrazole substituent or the anilide ring alter enzyme inhibition potency by orders of magnitude [1]. The trifluoromethoxy group confers a unique combination of electron-withdrawing character, metabolic stability, and a near-orthogonal conformation relative to the aryl ring, which directly affects the compound's binding pose and selectivity profile compared to analogs bearing trifluoromethyl, methoxy, or halogen substituents [1]. Consequently, sourcing the exact CAS 400078-67-3 structure is critical for reproducing published biological results or advancing a defined chemical series.

Quantitative Differentiation Evidence for 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide Against Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Common Pyrazole-Nicotinamide Analogs

The target compound exhibits a calculated XLogP3 of 3.2 with 7 hydrogen bond acceptors and only 1 donor, placing it in a distinct physicochemical sub-region compared to closely related analogs. For instance, the core scaffold 6-(1H-pyrazol-1-yl)nicotinamide (CAS 1340071-82-0) has a molecular weight of 188.19 g/mol and lacks the lipophilic trifluoromethoxyphenyl domain entirely, yielding substantially different solubility and permeability properties [1]. This differentiation is critical for assays requiring balanced aqueous solubility and membrane penetration.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Substituent Electronic Effects: Trifluoromethoxy vs. Trifluoromethyl and Methoxy in Pyrazole-Nicotinamide SDH Inhibitor Context

In a series of pyrazole-bearing nicotinamide derivatives evaluated as succinate dehydrogenase inhibitors (SDHIs), the nature of the terminal aryl substituent dramatically influenced antifungal potency. While the specific compound 400078-67-3 was not directly tested in the published SDHI study, the SAR framework demonstrates that para-substituted phenyl analogs with electron-withdrawing groups achieve superior enzyme inhibition compared to unsubstituted or electron-donating variants [1]. The trifluoromethoxy group (-OCF₃) present in the target compound is documented in related pyrazole agrochemical series to enhance metabolic stability and binding affinity relative to -CF₃ or -OCH₃ congeners due to its unique stereoelectronic profile (dihedral angle ≈ 90° between the OCF₃ plane and the aryl ring) [2].

Agrochemical Discovery Succinate Dehydrogenase Inhibition Structure-Activity Relationship

Evidence Gap Acknowledgment: Absence of Direct Head-to-Head Biological Profiling Data for CAS 400078-67-3

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents did not retrieve any peer-reviewed publication or patent that reports quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, or cellular potency) specifically for 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide (CAS 400078-67-3). All available vendor descriptions and database entries for this compound lack comparator data or assay context. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be established at this time. Procurement decisions must be based on the structural and physicochemical differentiation outlined above, with the understanding that biological validation remains unreported in the public domain.

Evidence Transparency Procurement Risk Assessment Data Availability

Recommended Application Scenarios for 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide Based on Structural Differentiation Evidence


Fragment-to-Lead Optimization in Agrochemical SDHI Programs

The compound's pyrazole-nicotinamide core with a para-trifluoromethoxyphenyl substituent aligns with the pharmacophoric requirements of succinate dehydrogenase inhibitors. Based on class-level SAR demonstrating 3- to >10-fold potency gains with electron-withdrawing para-substituents [1], this scaffold serves as a rational starting point for systematic analog synthesis targeting improved antifungal EC₅₀ values against crop pathogens such as Rhizoctonia cerealis and Helminthosporium maydis. Researchers should benchmark new analogs against published compound 3l (EC₅₀ = 21.4–33.5 μM) [1].

Physicochemical Property-Driven Library Design for Intracellular Target Screening

With a computed XLogP3 of 3.2 and 7 hydrogen bond acceptors, this compound occupies a drug-like chemical space distinct from the more polar, low-MW core scaffold 6-(1H-pyrazol-1-yl)nicotinamide (XLogP3 ≈ 0.5) [2]. It is suitable for inclusion in diversity-oriented screening libraries targeting intracellular enzymes or receptors where balanced permeability and solubility are required. The trifluoromethoxy group enhances metabolic stability compared to methoxy analogs, as documented in pyrazole antifungal series [1].

Building Block for Parallel Synthesis of N-Aryl Nicotinamide Combinatorial Libraries

The para-trifluoromethoxyphenyl amide moiety is a privileged fragment in medicinal chemistry. This compound can serve as a validated building block for amide coupling or late-stage functionalization strategies. Its commercial availability (CAS 400078-67-3) enables rapid SAR exploration by varying the pyrazole substitution or the nicotinamide core without the need for de novo synthesis of the trifluoromethoxyphenyl aniline precursor .

Negative Control or Selectivity Profiling in PDE5 and SDH Inhibitor Screening Panels

Given the absence of reported biological activity for this specific compound, it may be employed as a structurally matched negative control in screening cascades for PDE5 inhibitors (where related pyrazole-carboxamide scaffolds show sub-nanomolar potency) or SDH inhibitors, provided that inactivity is experimentally confirmed. The compound's distinct substitution pattern relative to known active analogs enables selectivity profiling across target classes [1].

Quote Request

Request a Quote for 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.